molecular formula C21H18O B14329480 1-(2,4-Dimethylphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one CAS No. 111698-14-7

1-(2,4-Dimethylphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one

Cat. No.: B14329480
CAS No.: 111698-14-7
M. Wt: 286.4 g/mol
InChI Key: LGTHCOSPTJXUPQ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethylbenzaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce dihydrochalcones.

Scientific Research Applications

    Chemistry: It can be used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    Flavonoids: A class of compounds structurally related to chalcones with diverse biological activities.

    Stilbenes: Another class of compounds with a similar structure and biological properties.

Uniqueness

1-(2,4-Dimethylphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one is unique due to the presence of the 2,4-dimethylphenyl and naphthyl groups, which may impart specific chemical and biological properties not found in other chalcones or related compounds.

Properties

CAS No.

111698-14-7

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C21H18O/c1-15-7-11-20(16(2)13-15)21(22)12-9-17-8-10-18-5-3-4-6-19(18)14-17/h3-14H,1-2H3

InChI Key

LGTHCOSPTJXUPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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